Cas no 223762-71-8 (1-(3,5-dimethylphenyl)-1h-benzoimidazole)
223762-71-8 structure
Product Name:1-(3,5-dimethylphenyl)-1h-benzoimidazole
CAS-nummer:223762-71-8
MF:C15H14N2
MW:222.285063266754
CID:912347
PubChem ID:15421639
Update Time:2025-04-19
1-(3,5-dimethylphenyl)-1h-benzoimidazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(3,5-dimethylphenyl)-1h-benzoimidazole
- 1-(3,5-dimethylphenyl)benzimidazole
- 1-(3,5-dimethylphenyl)-1h-benzo[d]imidazole
- 1H-Benzimidazole, 1-(3,5-dimethylphenyl)-
- AG-E-63523
- AGN-PC-00P6QF
- CTK0J6462
- KB-213577
- SureCN5604638
- HS-5185
- 1-(3,5-dimethyl-phenyl)-1h-benzoimidazole
- 1-(3,5-dimethylphenyl)-1H-1,3-benzodiazole
- DTXSID70572623
- 1-(3,5-Dimethylphenyl)-1H-benzimidazole
- SCHEMBL5604638
- 223762-71-8
-
- Inchi: 1S/C15H14N2/c1-11-7-12(2)9-13(8-11)17-10-16-14-5-3-4-6-15(14)17/h3-10H,1-2H3
- InChI-sleutel: QRNDODQBIAZSMS-UHFFFAOYSA-N
- LACHT: N1(C=NC2C=CC=CC1=2)C1C=C(C)C=C(C)C=1
Berekende eigenschappen
- Exacte massa: 222.11582
- Monoisotopische massa: 222.115698455g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 256
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 17.8Ų
Experimentele eigenschappen
- PSA: 17.82
1-(3,5-dimethylphenyl)-1h-benzoimidazole Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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